4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a morpholinyl-thianyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through sulfonation reactions. The morpholinyl-thianyl moiety can be attached via nucleophilic substitution reactions, often using morpholine and thianyl derivatives as starting materials. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or thianyl groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit protein kinases or other signaling molecules, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole: A potent inhibitor of ATR protein kinase with antitumor activity.
Methyl-di-morpholin-4-yl-thiophen-2-yl-phosphonium iodide: Used in chemical synthesis and research.
Uniqueness
4-(dimethylsulfamoyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its versatility makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S2/c1-21(2)28(24,25)17-5-3-16(4-6-17)18(23)20-15-19(7-13-27-14-8-19)22-9-11-26-12-10-22/h3-6H,7-15H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXMYKCVTYKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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